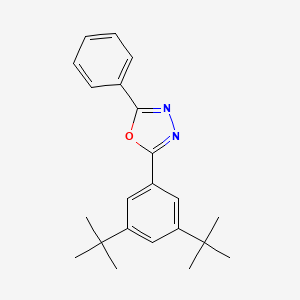
2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3,5-Di-tert-butylphényl)-5-phényl-1,3,4-oxadiazole est un composé organique appartenant à la classe des oxadiazoles. Les oxadiazoles sont des composés hétérocycliques contenant un atome d'oxygène et deux atomes d'azote dans un cycle à cinq chaînons. Ce composé particulier est connu pour sa stabilité et ses propriétés chimiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-(3,5-Di-tert-butylphényl)-5-phényl-1,3,4-oxadiazole implique généralement la cyclisation d'hydrazides avec des acides carboxyliques ou leurs dérivés. Une méthode courante est la réaction de la 3,5-di-tert-butylbenzohydrazide avec l'acide benzoïque en conditions acides. La réaction est généralement effectuée en présence d'un agent déshydratant tel que l'oxychlorure de phosphore (POCl3) ou le chlorure de thionyle (SOCl2) pour faciliter la formation du cycle oxadiazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3,5-Di-tert-butylphényl)-5-phényl-1,3,4-oxadiazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Les réactions de substitution électrophile et nucléophile peuvent se produire, en particulier au niveau des cycles phényle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénation à l'aide de brome (Br2) ou de chloration à l'aide de chlore (Cl2) en présence d'un catalyseur comme le fer (Fe).
Principaux produits formés
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
Le 2-(3,5-Di-tert-butylphényl)-5-phényl-1,3,4-oxadiazole a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Investigé pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa stabilité et de sa bioactivité.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité thermique et de sa résistance à la dégradation.
Mécanisme d'action
Le mécanisme par lequel le 2-(3,5-Di-tert-butylphényl)-5-phényl-1,3,4-oxadiazole exerce ses effets est souvent lié à sa capacité à interagir avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne peut impliquer la perturbation des membranes cellulaires microbiennes ou l'inhibition d'enzymes essentielles. Dans la recherche anticancéreuse, il peut induire l'apoptose ou inhiber la prolifération cellulaire en ciblant des voies de signalisation spécifiques.
Applications De Recherche Scientifique
2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3,5-Di-tert-butylphényl)-1,3,4-oxadiazole
- 2-(3,5-Di-tert-butylphényl)-5-méthyl-1,3,4-oxadiazole
- 2-(3,5-Di-tert-butylphényl)-5-éthyl-1,3,4-oxadiazole
Unicité
Le 2-(3,5-Di-tert-butylphényl)-5-phényl-1,3,4-oxadiazole est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et physiques distinctes. La présence de groupes tert-butyle volumineux améliore sa stabilité et sa résistance à la dégradation oxydative, ce qui le rend plus adapté aux applications nécessitant une grande stabilité thermique et une longévité.
Propriétés
Formule moléculaire |
C22H26N2O |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-(3,5-ditert-butylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H26N2O/c1-21(2,3)17-12-16(13-18(14-17)22(4,5)6)20-24-23-19(25-20)15-10-8-7-9-11-15/h7-14H,1-6H3 |
Clé InChI |
UUJBZLPPGAETGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


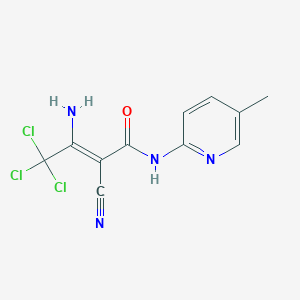
![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537892.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11537893.png)
![(2E)-3-(biphenyl-4-yl)-N-[2-(3-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11537894.png)
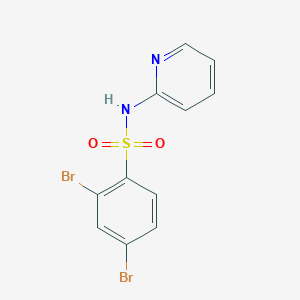
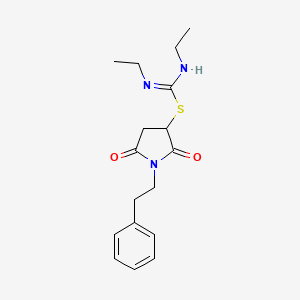
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11537916.png)
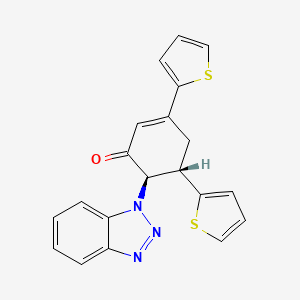
![2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11537943.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11537956.png)
![4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11537966.png)
![6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11537975.png)
![1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
